1-Azabicyclo[3.3.1]nonan-3-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-azabicyclo[3.3.1]nonan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c10-8-4-7-2-1-3-9(5-7)6-8/h7H,1-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCZITSRPFSQODU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(=O)CN(C1)C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20438801 | |
| Record name | 1-azabicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29170-80-7 | |
| Record name | 1-azabicyclo[3.3.1]nonan-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20438801 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Azabicyclo 3.3.1 Nonan 3 One and Its Derivatives
Classical Approaches to the Azabicyclo[3.3.1]nonane Core Synthesis
The foundational methods for assembling the 1-azabicyclo[3.3.1]nonane framework have traditionally relied on well-established organic reactions, providing reliable access to the core structure.
Mannich Reaction-Based Strategies
The Mannich reaction is a cornerstone in the synthesis of azabicyclic compounds. A prominent example involves a one-pot tandem Mannich annulation, which utilizes aromatic ketones, paraformaldehyde, and dimethylamine (B145610) to construct 3-azabicyclo[3.3.1]nonane derivatives in good yields, reaching up to 83%. rsc.orgrsc.org This approach is significant as it employs readily available aromatic ketones as precursors. rsc.orgrsc.org The reaction proceeds through the formation of a 1,3,5-trisubstituted cyclohexane (B81311) intermediate, which then undergoes a Mannich condensation with paraformaldehyde and dimethylamine, followed by cyclization and elimination to yield the desired 3-azabicyclo[3.3.1]nonane product. rsc.org
Another variation of the Mannich reaction involves the condensation of a cyclic ketone, a primary amine, and an aldehyde. rsc.org Specifically, the synthesis of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one is achieved through a Mannich reaction between glutaraldehyde, benzylamine, and 3-oxopentanedioic acid. This method has been optimized for the synthesis of various 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones by condensing cyclohexanones, benzaldehydes, and ammonium (B1175870) acetate. researchgate.net The double Mannich reaction of acyclic α,γ-substituted β-keto esters and bis(aminol) ethers has also proven effective in producing substituted 4-piperidones, which are precursors to the azabicyclic system. researchgate.net
Condensation Reactions in Azabicyclo[3.3.1]nonan-3-one Synthesis
Condensation reactions are fundamental to the formation of the 1-azabicyclo[3.3.1]nonan-3-one core. A common strategy involves the Dieckmann condensation. For instance, the synthesis of C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones begins with 2,5-disubstituted pyridines. nih.gov The pyridine (B92270) is first reduced to a piperidine (B6355638), which is then treated with ethyl acrylate. A subsequent Dieckmann cyclization of the resulting product yields diastereomeric mixtures of C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes. nih.gov Acid-catalyzed decarboxylation of these intermediates then furnishes the desired C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones. nih.gov
The Michael reaction, another key condensation process, has been utilized in the synthesis of 3-benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates. This is achieved through the reaction of methyl (or ethyl) 1-benzyl-4-oxopiperidine-3-carboxylates with various α,β-unsaturated carbonyl compounds. researchgate.net
| Starting Materials | Key Reaction | Product |
| Aromatic ketones, paraformaldehyde, dimethylamine | Tandem Mannich annulation | 3-Azabicyclo[3.3.1]nonane derivatives rsc.orgrsc.org |
| Glutaraldehyde, benzylamine, 3-oxopentanedioic acid | Mannich reaction | 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one |
| 2,5-Disubstituted pyridines, ethyl acrylate | Catalytic reduction, Dieckmann condensation | C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones nih.gov |
| Methyl 1-benzyl-4-oxopiperidine-3-carboxylates, α,β-unsaturated carbonyls | Michael reaction | 3-Benzyl-9-oxo-3-azabicyclo[3.3.1]nonane-1-carboxylates researchgate.net |
Aldol (B89426) Condensation with Organolithium Reagents
The aldol condensation, a powerful carbon-carbon bond-forming reaction, can be employed for the synthesis of derivatives of this compound. This reaction involves the addition of an enolate to a carbonyl compound. masterorganicchemistry.com In the context of azabicyclic ketones, organolithium reagents are used to generate the necessary enolate. For instance, the aldol reaction of granatanone (9-methyl-9-azabicyclo[3.3.1]nonan-3-one) can be achieved through enantioselective deprotonation with lithium amide bases, followed by a diastereoselective aldol reaction with an aldehyde. beilstein-journals.org This method allows for the synthesis of diastereomerically and enantiomerically pure aldols of granatanone. beilstein-journals.org
Advanced Synthetic Routes for Functionalized this compound Derivatives
More recent synthetic strategies have focused on creating functionalized derivatives of this compound, often employing catalytic methods and specialized reagents to achieve higher efficiency and selectivity.
Strategies Utilizing 2,5-Disubstituted Pyridines and Catalytic Reduction
An expedient route to C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones starts from 2,5-disubstituted pyridines. nih.gov A key step in this synthesis is the catalytic reduction of the pyridine ring to a piperidine. One approach uses platinum(IV) oxide (PtO₂) as a catalyst with hydrogen gas, which provides the cis-substituted piperidine. nih.gov However, this method can lead to competitive cleavage of the C(2) pyridyl substituent. nih.gov
Pyridine N-Oxide Mediated Approaches
As mentioned above, the use of pyridine N-oxides is a key feature of advanced synthetic strategies. The formation of the pyridine N-oxide is typically achieved by treating the substituted pyridine with meta-chloroperoxybenzoic acid (m-CPBA). nih.gov The subsequent reduction of the N-oxide to the corresponding piperidine can be performed under mild conditions using ammonium formate. nih.govacs.org This method is part of a more efficient four-step synthesis of C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones from 2,5-disubstituted pyridines, offering a significant improvement in yield over direct catalytic hydrogenation methods. nih.gov Computational studies have also explored the properties of N-oxides, including that of 1-azabicyclo[3.3.1]nonan-2-one N-oxide. mdpi.com
| Precursor | Key Reagents | Intermediate | Final Product | Yield |
| 2,5-Disubstituted Pyridine | PtO₂, H₂ | cis-Substituted Piperidine | C(8) substituted 1-azabicyclo[3.3.1]nonan-4-one | 13% nih.gov |
| 2,5-Disubstituted Pyridine | m-CPBA; then Ammonium Formate/Pd-C, NaBH₃CN | Pyridine N-oxide; then cis/trans Piperidine mixture | C(8) substituted 1-azabicyclo[3.3.1]nonan-4-one | 57% nih.gov |
Synthesis from δ-Valerolactone Precursors
A notable strategy for the synthesis of 1-substituted 9-azabicyclo[3.3.1]nonan-3-ones commences with δ-valerolactone. mdpi.comresearchgate.net This approach leverages the lactone as a readily available starting material to construct the necessary carbon framework.
A pivotal intermediate in a stereocontrolled variation of this synthesis is a chiral N-tert-butanesulfinyl imine. mdpi.comresearchgate.net The synthesis of these intermediates often involves a Swern oxidation of a corresponding alcohol to a keto aldehyde, which is then reacted with (S)-tert-butanesulfinamide. mdpi.com
Intramolecular Nitrilium Ion Cyclization in Bridged Ritter Reactions
The intramolecular cyclization of nitrilium ions, generated in what is known as a bridged Ritter reaction, provides a powerful method for constructing the 3-azabicyclo[3.3.1]nonane core. dntb.gov.uaresearchgate.net This reaction typically involves the acid-induced interaction of a carbocation with a nitrile functional group within the same molecule. organic-chemistry.orgresearchgate.net
A key application of this methodology is the enantioselective total synthesis of the alkaloid (–)-aristoquinoline. dntb.gov.uaresearchgate.net In this synthesis, a crucial step involves an intramolecular nitrilium ion cyclization to form the characteristic azabicyclo[3.3.1]nonane ring system. dntb.gov.uaresearchgate.net The reaction of (-)-β-pinene with potassium cyanide under mild bridged Ritter reaction conditions can yield a (1S,5R,6S)-2,2,6-trimethyl-3-aza-bicyclo[3.3.1]non-3-en-6-yl acetate. dntb.gov.uaresearchgate.net
The success of the Ritter reaction is predicated on the generation of a stable carbocation that can be trapped by the nitrile. organic-chemistry.org The resulting nitrilium ion intermediate then undergoes cyclization to form the heterocyclic ring. researchgate.net
Multi-Component Reactions for Bicyclic Heterocycles
Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like this compound derivatives from simple starting materials in a single pot. These reactions are highly valued for their ability to rapidly build molecular complexity.
One such example is the Mannich reaction, a three-component condensation of an amine, a carbonyl compound, and an active hydrogen-containing compound. A well-documented route to 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one involves the Mannich reaction of glutaraldehyde, benzylamine, and 3-oxopentanedioic acid. orgsyn.org
More recently, a novel protocol for the preparation of functionalized 9-azabicyclo[3.3.1]nonane (ABCN) derivatives has been developed using a multi-component cascade reaction. nih.gov This method involves refluxing a mixture of 3-formylchromones, enaminones, and heterocyclic ketene (B1206846) aminals to produce a series of ABCNs through a complex cascade. nih.gov This one-pot synthesis is particularly suitable for creating libraries of natural product-like compounds. nih.gov
Stereoselective Synthesis and Chiral Control in Azabicyclo[3.3.1]nonane Synthesis
Achieving stereocontrol in the synthesis of 1-azabicyclo[3.3.1]nonane derivatives is paramount for their application in medicinal chemistry, where specific stereoisomers often exhibit desired biological activity. Several methods have been developed to control the stereochemistry of these bicyclic systems.
Diastereoselective Alkylation Methods
Diastereoselective alkylation of pre-existing azabicyclo[3.3.1]nonane scaffolds is a valuable strategy for introducing substituents with a high degree of stereocontrol. This approach has been successfully employed in the synthesis of C7- and C8-substituted 5-phenylmorphan opioids. nih.gov An acid-catalyzed ene-imine cyclization of an alkylated intermediate, followed by in-situ reduction, can yield the desired N-benzyl-5-phenylmorphans in good yields. nih.gov
Chiral N-tert-Butanesulfinyl Imine Intermediates
Chiral N-tert-butanesulfinyl imines have proven to be exceptionally versatile intermediates for the asymmetric synthesis of a wide array of amines, including those embedded within the azabicyclo[3.3.1]nonane framework. nih.govnih.govresearchgate.net The tert-butanesulfinyl group acts as a powerful chiral auxiliary, directing the nucleophilic addition to the imine with high diastereoselectivity. nih.govcas.cn
This methodology has been applied to the stereoselective synthesis of 1-substituted homotropanones. mdpi.comresearchgate.net The key step involves the formation of chiral N-tert-butanesulfinyl imino ketones, which are then subjected to further transformations. mdpi.com The use of these chiral auxiliaries allows for the preparation of enantiomerically enriched products. nih.govrsc.org After the desired transformation, the sulfinyl group can be readily cleaved under acidic conditions. nih.gov
| Intermediate | Reaction | Diastereomeric Ratio (d.r.) | Reference |
| N-tert-butanesulfinyl keto aldimines | Decarboxylative-Mannich coupling | >95:5 | mdpi.com |
| (S)-tert-butanesulfinamide derived imine | Grignard addition | up to 94% de | rsc.org |
Ruthenium-Catalyzed Hydrogenation for Stereoselective Reduction
The stereoselective reduction of the ketone functionality in 9-azabicyclo[3.3.1]nonan-3-one derivatives is a critical step in the synthesis of many biologically active compounds. Ruthenium-catalyzed hydrogenation has emerged as a cost-effective and efficient method for achieving this transformation with high stereoselectivity. google.com
Specifically, the use of a ruthenium complex catalyst allows for the selective reduction of the ketone to the endo-3-hydroxy derivative with high enantioselectivity, reaching up to 99% enantiomeric excess (ee). This reaction is particularly valuable for producing chiral intermediates for drug discovery. The process is known for its mild reaction conditions and high selectivity for the endo isomer, making it suitable for large-scale production. google.com
| Substrate | Catalyst System | Product | Selectivity | Reference |
| 9-Azabicyclo[3.3.1]nonan-3-one derivative | Ruthenium complex (e.g., RuCl[(S)-BINAP]) | endo-3-Hydroxy derivative | up to 99% ee | |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Ruthenium complex | endo-9-Benzyl-9-azabicyclo[3.3.1]nonan-3-ol | High selectivity for endo isomer | google.com |
Structural Elucidation and Conformational Analysis
Spectroscopic Techniques for Structural Assignment of 1-Azabicyclo[3.3.1]nonan-3-one
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Studies
NMR spectroscopy is a cornerstone in the structural analysis of this compound, offering detailed information about the carbon and proton environments.
Proton (¹H) and Carbon-13 (¹³C) NMR spectra provide fundamental information about the number and types of hydrogen and carbon atoms in the molecule. For derivatives of the azabicyclo[3.3.1]nonane system, these techniques are crucial for determining the substitution patterns and the general conformation of the bicyclic rings. researchgate.netnih.gov
In related bicyclo[3.3.1]nonane systems, ¹H NMR spectroscopy has been instrumental in establishing that derivatives can exist in a double chair conformation. researchgate.net For instance, in 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones, the double chair form is preferred in deuterochloroform solution. researchgate.net The chemical shifts and coupling constants of the protons provide detailed information about their local electronic environment and their spatial relationship with neighboring protons, which is essential for conformational analysis. science.gov
¹³C NMR spectroscopy complements the proton data by providing the chemical shifts of each carbon atom, indicating its hybridization and the nature of its substituents. researchgate.net The analysis of ¹³C NMR spectra for a series of substituted 2-azabicyclo[3.3.1]nonan-3-ones has been shown to be a diagnostic method for the stereochemical elucidation of their relative configurations. researchgate.net
For a related compound, 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, the following NMR data has been reported:
¹H NMR (400 MHz, CDCl₃) δ: 7.38–7.29 (m, 4H), 7.27–7.21 (m, 1H), 4.34–4.25 (m, 1H), 3.81 (s, 2H), 3.09–3.03 (m, 2H), 2.45–2.36 (m, 2H), 2.29–2.15 (m, 1H), 2.01–1.90 (m, 3H), 1.58–1.51 (m, 1H), 1.41–1.33 (m, 2H), 1.18–1.10 (m, 2H). orgsyn.org
¹³C NMR (151 MHz, CDCl₃) δ: 140.5, 128.3, 128.2, 126.8, 64.1, 56.0, 49.8, 35.6, 25.2, 14.7. orgsyn.org
These values provide a reference for understanding the chemical environments within the azabicyclo[3.3.1]nonane framework.
Interactive Data Table: Representative NMR Data for Azabicyclo[3.3.1]nonane Derivatives
| Compound | Nucleus | Solvent | Chemical Shifts (δ, ppm) |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | ¹H | CDCl₃ | 7.38–7.21 (m, 5H), 4.34–4.25 (m, 1H), 3.81 (s, 2H), 3.09–3.03 (m, 2H), 2.45–2.36 (m, 2H), 2.29–2.15 (m, 1H), 2.01–1.90 (m, 3H), 1.58–1.51 (m, 1H), 1.41–1.33 (m, 2H), 1.18–1.10 (m, 2H) |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | ¹³C | CDCl₃ | 140.5, 128.3, 128.2, 126.8, 64.1, 56.0, 49.8, 35.6, 25.2, 14.7 |
| 9-Azabicyclo[3.3.1]nonane | ¹H | CDCl₃ | 3.57 (br. s, 2H), 2.41–2.18 (m, 2H), 2.05–1.88 (m, 4H), 1.80–1.59 (m, 6H) |
| 9-Azabicyclo[3.3.1]nonane | ¹³C | CDCl₃ | 46.39, 27.05, 18.65 |
Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the complex spectra of bicyclic systems like this compound.
COSY (Correlation Spectroscopy) experiments establish proton-proton (¹H-¹H) coupling networks, revealing which protons are adjacent to each other in the molecular structure. sdsu.edu This is crucial for tracing the connectivity of the carbon skeleton. science.gov
HSQC (Heteronuclear Single Quantum Coherence) spectra correlate directly bonded proton and carbon atoms (¹H-¹³C), allowing for the definitive assignment of protonated carbons. sdsu.edu
For various derivatives of 3-azabicyclo[3.3.1]nonan-9-one, these 2D NMR techniques have been used to confirm their twin-chair conformation with equatorial orientations of aryl substituents. researchgate.netnih.gov
Electronic Spectroscopy (UV) for Conjugation and Chromophores
Ultraviolet-Visible (UV) spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and chromophores. For this compound, the ketone chromophore is the primary absorber in the UV region. The UV spectrum of this compound has been studied and used in conjunction with other spectroscopic data to confirm its conformation. rsc.org The position and intensity of the absorption maximum can be influenced by the solvent and the conformation of the bicyclic system. For derivatives with aromatic substituents, additional strong absorptions corresponding to the π-π* transitions of the aromatic rings would be expected. researchgate.net
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for determining the molecular weight of a compound and for obtaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the exact molecular formula. rsc.org For this compound, the molecular ion peak would confirm its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule in the mass spectrometer, can give valuable clues about its structure. For instance, the fragmentation of related azabicyclic compounds often involves the loss of small, stable molecules or radicals, and the resulting fragment ions can help to piece together the original structure. nih.gov
Interactive Data Table: Mass Spectrometry Data for a Related Compound
| Compound | Technique | [M+] /z (calculated) | [M+] /z (measured) |
| 9-Azabicyclo[3.3.1]nonane-3-one N-oxyl | HRMS (EI) | 154.0868 | 154.0894 |
Conformational Analysis of the 1-Azabicyclo[3.3.1]nonane Scaffold
The conformational landscape of the 1-azabicyclo[3.3.1]nonane system is primarily dominated by two key arrangements: the "chair-chair" and "chair-boat" conformations. The interplay between these forms is influenced by a variety of factors, including substitution patterns and intramolecular interactions.
In many derivatives of 3-azabicyclo[3.3.1]nonan-9-one, the thermodynamically most stable conformation is the "twin-chair" or "chair-chair" form. In this arrangement, both the piperidine (B6355638) and cyclohexane (B81311) rings adopt a chair-like geometry. This preference is evident in various substituted versions of the scaffold. For instance, X-ray crystallographic studies of compounds like 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime and 2,4-bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one have confirmed the existence of a twin-chair conformation in the solid state. iucr.orgnih.gov In these structures, bulky substituents on the piperidine ring typically adopt equatorial positions to minimize steric hindrance. iucr.orgnih.gov
NMR spectroscopic data for many 3-azabicyclo[3.3.1]nonan-9-ones in solution also support the predominance of the chair-chair conformation. researchgate.netresearchgate.net However, it has been noted that in the absence of certain substituents, the lone pair of electrons on the nitrogen atom can cause considerable distortion of the cyclohexane ring due to repulsion with the C(7)-H group. rsc.org
Table 1: Examples of this compound Derivatives Adopting a Chair-Chair Conformation
| Compound Name | Method of Determination | Key Structural Feature |
|---|---|---|
| 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime | X-ray Crystallography | Equatorial orientation of ortho-tolyl groups. iucr.org |
| 2,4-bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one | X-ray Crystallography | Equatorial orientation of 4-chlorophenyl groups. nih.gov |
| 3-methyl-2,4-diphenyl-9α-(3,5-dichlorobenzamido)-3-azabicyclo[3.3.1]nonane | X-ray Crystallography, NMR Spectroscopy | Flattened chair-chair conformation with an equatorial N-CH3 group. researchgate.net |
While the chair-chair form is common, the "chair-boat" conformation, where one ring is in a chair and the other in a boat form, is also observed under specific structural conditions. The presence of certain substituents or intramolecular interactions can shift the conformational equilibrium towards the chair-boat form. researchgate.netnih.gov
For example, in some 7-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one isomers, a chair-boat conformation has been assigned. researchgate.net The boat conformation is often adopted by the piperidine ring to alleviate steric strain or to facilitate stabilizing intramolecular interactions. researchgate.net A notable example is the formation of an intramolecular hydrogen bond between the nitrogen's lone pair and a hydroxyl group proton in certain secondary alcohols derived from 3-thia-7-azabicyclo[3.3.1]nonan-9-ones, which forces the piperidine ring into a boat conformation. researchgate.net
Molecular mechanics calculations on 5-methyl-1-azabicyclo[3.3.1]nonan-2-one have indicated that the boat-chair conformation is more stable than the twin-boat form by 4.0 kJ mol⁻¹. rsc.orgrsc.org
The nature and position of substituents play a critical role in dictating the preferred conformation of the 1-azabicyclo[3.3.1]nonane scaffold.
Aryl Substituents: In many 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones, the aryl groups tend to occupy equatorial positions in a chair-chair conformation to minimize steric interactions. iucr.orgresearchgate.net
Methyl Substituents: The introduction of a methyl group can have varied effects. For instance, in 1,5-dimethyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-one, a boat-chair conformation is adopted with all substituents in equatorial orientations on the piperidine ring. researchgate.net Conversely, molecular mechanics calculations suggest that an endo methyl group at the 7-position of 5-methyl-1-azabicyclo[3.3.1]nonan-2-one favors a twin-boat conformation. rsc.orgrsc.org
Heteroatoms: The presence of other heteroatoms in the bicyclic system can also influence conformation. In 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one, X-ray analysis revealed a chair-boat conformer. nih.gov However, reduction of the ketone and formation of a hydroperchlorate salt resulted in a chair-chair conformer. nih.gov This highlights how both structural modification and salt formation can alter the conformational preference.
X-ray crystallography is an indispensable tool for the unambiguous determination of the solid-state conformation of this compound and its derivatives. It provides precise atomic coordinates, allowing for detailed analysis of bond lengths, bond angles, and torsional angles, which collectively define the molecular conformation.
Numerous crystal structures have been reported, confirming the existence of both chair-chair and chair-boat conformations in the solid state. iucr.orgnih.govnih.gov For example, the crystal structure of 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one confirmed a boat-chair conformation. rsc.orgrsc.org Similarly, the structure of 6,8-bis(2-chlorophenyl)-3-oxa-7-azabicyclo[3.3.1]nonan-9-one also shows a boat-chair arrangement, which is stabilized by an intramolecular hydrogen bond.
Table 2: Crystallographic Data for Selected 1-Azabicyclo[3.3.1]nonane Derivatives
| Compound | Crystal System | Space Group | Conformation |
|---|---|---|---|
| 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one tandfonline.com | Triclinic | P1 | Chair-Boat tandfonline.com |
| 5-phenyl-1-azabicyclo[3.3.1]nonan-2-one rsc.orgrsc.org | Orthorhombic | Pca2₁ | Boat-Chair rsc.orgrsc.org |
| 2,4-bis(2-methylphenyl)-3-azabicyclo[3.3.1]nonan-9-one O-methyloxime iucr.org | Monoclinic | P 2₁/n | Twin-Chair iucr.org |
| 2,4-bis(4-chlorophenyl)-1-methyl-3-azabicyclo[3.3.1]nonan-9-one nih.gov | Monoclinic | - | Twin-Chair nih.gov |
Reactivity and Mechanistic Studies of 1 Azabicyclo 3.3.1 Nonan 3 One
Oxidation Reactions Involving the Keto Functionality or Nitrogen Atom
The oxidation of 1-Azabicyclo[3.3.1]nonan-3-one and its derivatives is a key area of study, with significant applications in catalysis. The nitrogen atom and the keto group can both participate in oxidation processes, leading to the formation of valuable chemical intermediates.
Catalytic Aerobic Oxidation using N-Oxyl Radicals (e.g., Keto-ABNO)
A derivative of this compound, 9-azabicyclo[3.3.1]nonan-3-one N-oxyl, commonly known as keto-ABNO, serves as an efficient organocatalyst for the aerobic oxidation of alcohols to their corresponding aldehydes and ketones. researchgate.netnih.gov This catalytic system, often used in conjunction with a co-catalyst like bismuth nitrate (B79036) or a copper complex, utilizes air as an environmentally benign oxidant. nih.govrsc.org The process is notable for its mild reaction conditions and broad substrate scope, capable of oxidizing various primary and secondary alcohols with high yields. nih.govsemanticscholar.org
The mechanism involves the oxidation of keto-ABNO to its corresponding oxoammonium ion (Keto-ABNO+), which then oxidizes the alcohol to a carbonyl compound while being reduced to Keto-ABNOH. nih.gov The co-catalyst facilitates the re-oxidation of Keto-ABNOH back to Keto-ABNO+, completing the catalytic cycle. nih.gov This methodology has been demonstrated on a gram scale, highlighting its practical utility. nih.gov Furthermore, keto-ABNO has been identified as an optimal nitroxyl (B88944) source, along with NaNO2 as a NOx source, for the aerobic oxidation of aldehydes to carboxylic acids. acs.orgnih.gov
Oxidation of Secondary Amines and Alcohols by Azabicyclo[3.3.1]nonane N-Oxyl Reagents
9-Azabicyclo[3.3.1]nonane N-oxyl (ABNO) and its derivatives, including keto-ABNO, are highly effective reagents for the oxidation of both secondary amines and a wide range of alcohols. organic-chemistry.orgnih.govenamine.net These nitroxyl radicals are less sterically hindered compared to other common catalysts like TEMPO, which allows for enhanced reactivity, particularly with secondary alcohols. organic-chemistry.orgresearchgate.netrsc.org
In combination with a copper catalyst, ABNO facilitates the aerobic oxidative coupling of alcohols and amines to form amides, a reaction that tolerates a diverse array of functional groups. nih.govnih.gov This system is also effective for the oxidation of primary amines to nitriles. nih.gov The choice between ABNO and the more sterically hindered TEMPO can influence the selectivity of the reaction; ABNO is proficient in oxidizing both primary and secondary alcohols, whereas TEMPO is more selective for primary alcohols. nih.gov
The catalytic system often consists of a copper(I) source and the nitroxyl radical, operating under an atmosphere of air or oxygen at room temperature. researchgate.netorganic-chemistry.org Mechanistic studies suggest that the turnover-limiting step in these reactions is the aerobic oxidation of the copper catalyst. nih.gov
Reduction Chemistry of the Ketone Moiety
The ketone group in this compound is amenable to various reduction methods, leading to the formation of the corresponding alcohol, 1-azabicyclo[3.3.1]nonan-3-ol. The stereochemical outcome of this reduction is a significant aspect of its chemistry.
Stereoselective Reduction to Corresponding Alcohols (endo/exo selectivity)
The reduction of the ketone in 1-azabicyclo[3.3.1]nonane derivatives can yield two diastereomeric alcohols: the endo and exo isomers. The stereoselectivity of this reduction is influenced by the choice of reducing agent and reaction conditions. For instance, the reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride (B1222165) in methanol (B129727) is a known method to produce the endo-alcohol derivative. google.com The terms endo and exo describe the relative stereochemistry of the resulting hydroxyl group in the bicyclic system. libretexts.org The endo product is often the thermodynamically favored isomer. libretexts.orgnih.gov The ability to control this selectivity is crucial for the synthesis of specific stereoisomers required for various applications. rsc.orgresearchgate.net
Catalytic Hydrogenation with Ruthenium Complexes
Catalytic hydrogenation using ruthenium complexes is an efficient and cost-effective method for the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. google.com This process is highly selective for the formation of the endo-9-azabicyclo[3.3.1]nonan-3-ol derivative and is suitable for large-scale production. google.com The use of chiral ruthenium complexes, such as those containing BINAP ligands, can achieve high enantioselectivity (up to 99% ee) in the formation of the endo-3-hydroxy derivative. This method is particularly valuable for producing chiral intermediates for the pharmaceutical and agrochemical industries. google.comsmolecule.com The hydrogenation is typically carried out under mild conditions with high selectivity for the endo isomer.
Nucleophilic Addition Reactions to the Carbonyl Group
The carbonyl group of this compound is electrophilic and susceptible to nucleophilic attack. This reactivity allows for the formation of a variety of adducts by introducing new substituents at the C3 position. For example, the nucleophilic addition of hydroxylamine (B1172632) to the carbonyl group results in the formation of the corresponding oxime, 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one oxime. vulcanchem.com Such reactions expand the synthetic utility of the 1-azabicyclo[3.3.1]nonane scaffold, enabling the creation of a diverse range of derivatives with potential applications in medicinal chemistry and materials science. iucr.org
Mechanistic Investigations of Intramolecular Cyclizations
The construction of the 1-azabicyclo[3.3.1]nonane skeleton is often achieved through elegant intramolecular cyclization strategies. Mechanistic studies have revealed the critical role of tandem reactions, where multiple bonds are formed in a single, efficient process. A prominent and well-documented approach involves an organocatalyzed Michael addition followed by an intramolecular nitro-Mannich reaction. rsc.org
This methodology has been successfully employed in the enantioselective synthesis of highly functionalized 1-azabicyclo[3.3.1]nonanes. rsc.org The process begins with the Michael addition of an N-protected piperidine (B6355638) ketoester to a nitroalkene, facilitated by an organocatalyst. This initial step creates a key intermediate which then undergoes an intramolecular nitro-Mannich reaction to forge the bicyclic framework. rsc.org This cascade process is highly stereoselective, capable of establishing multiple contiguous stereocenters with high diastereomeric and enantiomeric excess. rsc.org
Another powerful strategy for the assembly of azabicyclic systems is a one-pot cascade of double intramolecular cyclizations, which also leverages the nitro-Mannich reaction in conjunction with N-alkylation. nih.gov These metal-free conditions offer a significant advantage in terms of operational simplicity and lead to the formation of diverse azabicyclic ring systems. nih.gov
The following table summarizes a representative organocatalytic approach to the 1-azabicyclo[3.3.1]nonane core.
| Reactants | Catalyst/Reagents | Key Transformations | Product Type | Ref |
| N-Boc piperidone, Nitroalkenes | Bifunctional thiourea (B124793) catalyst | Michael addition, Intramolecular nitro-Mannich | Highly substituted 1-azabicyclo[3.3.1]nonan-2-ones | |
| N-protected piperidine ketoesters, Nitroalkenes | Organocatalyst | Michael addition, Intramolecular nitro-Mannich | Highly functionalized 1-azabicyclo[3.3.1]nonanes | rsc.org |
| Acyclic precursors | Metal-free conditions | Double intramolecular cyclization via nitro-Mannich, N-alkylation | Various azabicycle ring systems | nih.gov |
Transformations and Derivatizations of the Azabicyclo[3.3.1]nonane Core
Once the 1-azabicyclo[3.3.1]nonane core is synthesized, it serves as a versatile scaffold for further chemical modifications. The inherent functionalities, such as the ketone group and the bridgehead nitrogen, are key sites for derivatization. While direct studies on this compound are specific, transformations of isomeric azabicyclo[3.3.1]nonanones provide valuable insight into the reactivity of this heterocyclic system.
Common transformations of the related 1-azabicyclo[3.3.1]nonan-2-one include:
Reduction: The ketone functionality can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride, yielding amine derivatives.
Oxidation: The bicyclic lactam can be oxidized using various oxidizing agents.
Substitution: The nitrogen atom can undergo substitution reactions, for instance, with alkyl halides or acyl chlorides, to introduce diverse substituents.
For the isomeric 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one, the ketone group is readily reduced to an alcohol, and the benzyl (B1604629) group on the nitrogen can be substituted. Furthermore, the core structure of 9-azabicyclo[3.3.1]nonan-3-one can be cleaved asymmetrically to generate chiral cis-2,6-disubstituted piperidines, which are valuable building blocks in alkaloid synthesis. oup.com This transformation highlights the potential for ring-opening reactions to generate other important structural motifs.
The derivatization of the azabicyclo[3.3.1]nonane core is crucial for its application in medicinal chemistry and materials science, allowing for the fine-tuning of its biological and physical properties.
The following table outlines some of the key transformations performed on the azabicyclo[3.3.1]nonane core and its isomers.
| Starting Material | Reagents/Conditions | Transformation | Product | Ref |
| 1-Azabicyclo[3.3.1]nonan-2-one | Lithium aluminum hydride | Reduction of ketone | Corresponding amine derivative | |
| 1-Azabicyclo[3.3.1]nonan-2-one | Oxidizing agents | Oxidation | Oxidized derivatives | |
| 1-Azabicyclo[3.3.1]nonan-2-one | Alkyl halides, Acyl chlorides | N-substitution | N-substituted derivatives | |
| 9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one | Reducing agents | Reduction of ketone | Corresponding alcohol | |
| 9-Azabicyclo[3.3.1]nonan-3-one | Chiral lithium amide, TMSCl, Ozonolysis, NaBH₄ | Asymmetric cleavage of the 'fork head' ketone | cis-2,6-disubstituted piperidine derivative | oup.com |
Derivatives and Structural Analogues in Research
N-Substituted 1-Azabicyclo[3.3.1]nonan-3-one Derivatives
9-Benzyl-9-azabicyclo[3.3.1]nonan-3-one is a pivotal intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry. orgsyn.orggoogle.com Its synthesis is often achieved through a Mannich-type reaction. orgsyn.org
This compound serves as a precursor for the synthesis of various derivatives. For instance, its reduction is a key step in producing 9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. This reduction can be accomplished using reagents such as sodium borohydride (B1222165) in methanol (B129727), which typically yields the endo-isomer. google.comgoogle.com The resulting alcohol can then undergo further transformations. Another synthetic route involves the use of sodium in refluxing 1-pentanol (B3423595) to produce the exo-isomer of the alcohol. google.com The benzyl (B1604629) group can be subsequently removed by catalytic hydrogenation, for example, using palladium on carbon (Pd/C), to yield the corresponding secondary amine, which can be further functionalized. google.com
The utility of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one as an intermediate is highlighted by its role in the preparation of compounds with potential therapeutic applications. google.com
9-Methyl-9-azabicyclo[3.3.1]nonan-3-one, also known as pseudopelletierine, is a well-studied derivative used in various chemical research contexts. cymitquimica.com It is a solid compound with the chemical formula C9H15NO and a molecular weight of 153.22 g/mol . simsonpharma.com This compound is available from various chemical suppliers and is intended for laboratory use. cymitquimica.comsigmaaldrich.com Its accessibility has facilitated its use as a starting material and a reference compound in the synthesis and characterization of other tropane (B1204802) alkaloids and related bicyclic systems. cymitquimica.com
Table 1: Properties of 9-Methyl-9-azabicyclo[3.3.1]nonan-3-one
| Property | Value |
|---|---|
| Molecular Formula | C9H15NO |
| Molecular Weight | 153.22 g/mol |
| CAS Number | 552-70-5 |
| Appearance | White to Yellow to Yellow-brown Solid |
| Purity | Typically ≥97% |
| Synonyms | Pseudopelletierine, Granatan-3-one, N-Methylgranatonine |
Hydroxylated Derivatives: 1-Azabicyclo[3.3.1]nonan-3-ols
The reduction of the carbonyl group in this compound derivatives leads to the formation of the corresponding alcohols, 1-azabicyclo[3.3.1]nonan-3-ols. These alcohols can exist as two diastereomers, the endo- and exo-isomers, depending on the stereochemical outcome of the reduction.
The synthesis of endo- and exo-1-azabicyclo[3.3.1]nonan-3-ols is a topic of significant interest due to the stereospecific requirements in many of their applications. The reduction of 9-benzyl-9-azabicyclo[3.3.1]nonan-3-one with sodium borohydride in methanol at low temperatures has been reported to produce endo-9-benzyl-9-azabicyclo[3.3.1]nonan-3-ol. google.com In contrast, reduction with sodium in refluxing 1-pentanol can yield the exo-isomer. google.com The choice of reducing agent and reaction conditions plays a crucial role in determining the stereoselectivity of the reaction.
A method for producing endo-9-azabicyclo[3.3.1]nonan-3-ol derivatives with high selectivity involves the use of a ruthenium complex as a catalyst for the hydrogenation of the corresponding ketone. google.com This method is presented as a more cost-effective and environmentally friendly alternative to using boron-based reducing agents. google.com The subsequent removal of the N-benzyl protecting group via hydrogenation provides access to the core endo- and exo-9-azabicyclo[3.3.1]nonan-3-ol structures. google.com
The synthesis of specific enantiomers of 1-azabicyclo[3.3.1]nonan-3-ols is important for applications where chirality is a key determinant of biological activity. An example of such a chiral form is (1R,3R,5S)-9-azabicyclo[3.3.1]nonan-3-ol. This specific stereoisomer is commercially available, indicating its relevance in research and development. sigmaaldrich.com The synthesis of these chiral molecules often relies on stereoselective synthetic routes or the resolution of racemic mixtures.
Aminated Derivatives: 1-Azabicyclo[3.3.1]nonan-3-amines
The conversion of the carbonyl group of this compound derivatives to an amino group opens up another class of derivatives with significant research interest. These aminated compounds can be synthesized through various methods, including reductive amination of the corresponding ketone. researchgate.net This process typically involves the reaction of the ketone with an amine in the presence of a reducing agent.
For instance, the condensation of 3-substituted 3-azabicyclo[3.3.1]nonan-9-ones with hydroxylamine (B1172632) or hydrazine (B178648) hydrate, followed by reduction, can yield the corresponding amines. researchgate.net Another approach is the catalytic hydrogenation of the oximes of these ketones over a Raney nickel catalyst. researchgate.net The resulting amines can be further derivatized to form amides, Schiff bases, and other functionalized molecules. researchgate.net
Specific examples of aminated derivatives that are subjects of research include 9-methyl-9-azabicyclo[3.3.1]nonan-3-amine and its stereoisomers, such as (3-endo)-9-methyl-9-azabicyclo[3.3.1]nonan-3-amine. nih.govbiosynth.com The latter is noted as an impurity in the synthesis of the antiemetic drug Granisetron, highlighting the importance of these amines in pharmaceutical analysis and quality control. biosynth.com
(5S)-1-azabicyclo[3.3.1]nonan-3-amine as Chiral Intermediate in Drug Development
The rigid, bicyclic structure of azabicyclo[3.3.1]nonanes makes them valuable chiral intermediates in the synthesis of complex molecules. The defined stereochemistry of these scaffolds allows for precise molecular recognition at the binding sites of proteins, a crucial feature in receptor-targeted drug design. While direct research on (5S)-1-azabicyclo[3.3.1]nonan-3-amine is limited in the provided sources, the principle is well-established through related compounds. For instance, derivatives like 1-Azabicyclo[3.3.1]nonane-5-carboxylic acid hydrochloride serve as key building blocks. The synthesis of such chiral intermediates often involves strategies to control stereochemistry, such as using chiral starting materials or employing stereoselective reactions. rsc.org An enantioselective synthesis for highly functionalized 1-azabicyclo[3.3.1]nonanes has been developed, featuring up to six contiguous stereocenters. rsc.org Methodological considerations for using these compounds as chiral intermediates include ensuring high stereochemical purity and developing appropriate protection/deprotection strategies for reactive functional groups.
Nitroxyl (B88944) Radical Derivatives: 9-Azabicyclo[3.3.1]nonan-3-one N-Oxyl (Keto-ABNO) as Catalytic Oxidants
9-Azabicyclo[3.3.1]nonan-3-one N-Oxyl, commonly known as Keto-ABNO, is a stable nitroxyl radical derivative that functions as a highly effective catalytic oxidant. enamine.net It is noted for being more efficient than the well-known TEMPO radical in certain oxidation reactions, which is attributed to less steric hindrance around the nitroxyl group. enamine.net Keto-ABNO is a yellow crystalline solid that is soluble in various organic solvents and stable for several months. enamine.net
Research has demonstrated its utility in several catalytic systems for the aerobic oxidation of alcohols to their corresponding carbonyl compounds. These reactions are often performed under mild conditions using air as the benign oxidant. nih.gov
Key Catalytic Systems Involving Keto-ABNO:
| Metal Co-catalyst | Substrate | Product | Key Features | Source(s) |
| Copper(I) | Secondary alcohols (including unactivated aliphatic substrates) | Ketones | Highly effective system, radical can be used at low loadings and immobilized on solid supports. | rsc.org |
| Bismuth Nitrate (B79036) (Bi(NO₃)₃) | Primary and secondary alcohols | Aldehydes and ketones | Efficient and practical system that avoids the use of a ligand and base; demonstrated on a gram-scale. | nih.gov |
The synthesis of Keto-ABNO involves the oxidation of 9-azabicyclo[3.3.1]nonan-3-one using reagents like urea (B33335) hydrogen peroxide in the presence of sodium tungstate (B81510) dihydrate. rsc.org Beyond simple alcohol oxidation, Keto-ABNO has been used for serine-selective peptide cleavage and tryptophan-selective bioconjugation, highlighting its importance in chemical biology. enamine.net
Diversely Functionalized Bicyclo[3.3.1]nonanes and their Heteroanalogues
The synthesis of C(8) substituted 1-azabicyclo[3.3.1]nonan-4-ones has been reported, starting from 2,5-disubstituted pyridines. nih.gov A key synthetic step involves the acid decarboxylation of intermediate C(8) substituted 1-azabicyclo[3.3.1]non-3-enes. nih.gov
These compounds have been investigated for their pharmacological properties, with studies revealing that they can function as novel muscarinic receptor antagonists. nih.gov Pharmacological investigations showed that related intermediates, specifically 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes, bind efficiently to human M1-M5 muscarinic receptors. nih.gov The exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene derivative displayed the highest affinity, with Kᵢ values significantly lower than those of carbachol (B1668302) and arecoline. nih.gov Structural analysis using 13C NMR provides diagnostic signals that allow for the assignment of the C(8) substituent's orientation. nih.gov
3,7-Diazabicyclo[3.3.1]nonane, also known as bispidine, is a naturally occurring scaffold found in alkaloids like cytisine. nih.gov This structural template has been a subject of considerable interest for developing subtype-selective ligands for nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govnih.gov Derivatives of this scaffold have also been explored as antiarrhythmic drugs and opioid receptor ligands. nih.gov
Research has shown that incorporating a carboxamide motif at one of the nitrogen atoms of the bispidine scaffold can yield compounds with high affinity and selectivity for the α4β2* nAChR subtype. nih.govnih.gov The nature of the hydrogen bond acceptor system (e.g., carboxamide, sulfonamide, urea) and the substituents on the scaffold significantly impact the interaction with nAChRs. nih.gov
Research Findings on 3,7-Diazabicyclo[3.3.1]nonane Derivatives:
| Compound/Derivative Class | Target Receptor | Key Finding | Source(s) |
| Cytisine, Varenicline | α4β2* nAChR | Natural product and its derivative with high affinity, used in smoking cessation. | nih.gov |
| N-benzylbispidine | α3β4* nAChR | Showed affinity in the high nanomolar range (Kᵢ = 569.6 nM). | nih.gov |
| Carboxamide derivatives with small alkyl groups | Various nAChR subtypes | Exhibited the strongest agonistic profiles. | nih.gov |
| Carboxamide derivatives with aryl substituents | Various nAChR subtypes | Showed a shift towards partial agonism or antagonism. | nih.gov |
The synthesis of these derivatives often involves a Mannich cyclocondensation of a 4-piperidone (B1582916) derivative, formaldehyde, and a primary amine, followed by further modifications like Wolff-Kishner reduction. semanticscholar.orgect-journal.kz Structural analysis using NMR spectroscopy has confirmed that many of these derivatives adopt a "chair-chair" conformation for both piperidine (B6355638) rings. semanticscholar.orgect-journal.kz
Derivatives of 3-azabicyclo[3.3.1]nonan-9-one are recognized as versatile building blocks in medicinal chemistry and organic synthesis. ontosight.ai These compounds have been investigated for their potential in treating neurological and psychiatric disorders due to their interaction with neurotransmitter systems. ontosight.ai A notable synthetic route to this scaffold is a one-pot tandem Mannich annulation reaction using aromatic ketones, paraformaldehyde, and an amine, which can produce the desired products in good yields. rsc.org
Stereochemically pure derivatives of the related 5-phenylmorphan structure (which contains the 2-azabicyclo[3.3.1]nonane core) have been synthesized with various substituents at the C9 position. nih.gov These compounds were evaluated for their activity at opioid receptors. nih.gov
Pharmacological Activity of C9-Substituted Phenylmorphans:
| Compound | Receptor Activity | Potency / Efficacy | Source(s) |
| (2-((1S,5R,9R)-5-(3-hydroxyphenyl)-2-phenethyl-2-azabicyclo[3.3.1]nonan-9-yl)acetonitrile) | Potent partial μ-opioid receptor (MOR) agonist | EC₅₀ = 2.5 nM, %Eₘₐₓ = 89.6% | nih.gov |
| C9 cyanomethyl compound | MOR agonist | EC₅₀ = 0.85 nM | nih.gov |
| C9-methylaminomethyl-substituted phenylmorphan | κ-opioid receptor (KOR) agonist | KOR EC₅₀ = 18 nM, %Eₘₐₓ = 103% | nih.gov |
The research highlights that both the specific substituent at C9 and the stereochemistry of the molecule significantly affect the potency and efficacy of these compounds at opioid receptors. nih.gov
The 3-azabicyclo[3.3.1]non-3-ene core is found in some natural alkaloids. researchgate.net A key synthetic route to this scaffold is the bridged Ritter reaction, which can utilize chiral monoterpenes like (-)-β-pinene and various nitrile compounds. researchgate.netresearchgate.net This method allows for the creation of a diverse library of novel alkaloid-like compounds. researchgate.net
Studies have shown that the outcome of the Ritter reaction is influenced by both electronic and steric factors. researchgate.net More nucleophilic nitriles tend to give higher yields, while larger steric groups on the nitrile favor the formation of the alkene (non-3-ene) product. researchgate.net The biological properties of these compounds are of interest due to the prevalence of the core structure in bioactive alkaloids. researchgate.net
Synthesis and Conformational Studies of 3-Thia-7-azabicyclo[3.3.1]nonan-9-ones
The bicyclic system of 3-thia-7-azabicyclo[3.3.1]nonan-9-one and its derivatives represents a significant area of research due to their interesting stereochemical properties and biological activities. tandfonline.com The synthesis and conformational analysis of these compounds have been explored through various chemical and analytical techniques, providing insights into their structural characteristics.
Synthesis
The primary method for synthesizing 3-thia-7-azabicyclo[3.3.1]nonan-9-ones is a Mannich-type condensation reaction. tandfonline.comtandfonline.com This reaction typically involves the cyclization of a 4-thianone, an appropriate aldehyde, and an amine. tandfonline.com For instance, a series of N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones have been prepared using this condensation method. tandfonline.com Similarly, 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one has been synthesized from 4-thianone through a Mannich reaction. nih.gov The synthesis of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones was achieved through a double Mannich cyclization of tetrahydrothiopyran-4-one (B549198) with suitable alkoxyalkylamines and paraformaldehyde in acetous methanol. researchgate.net
Further chemical modifications of the bicyclic ketone have been explored. The ketone group at the C-9 position can be reduced. For example, Wolff-Kishner reduction of the ketone leads to the formation of bicyclic systems with a methylene (B1212753) bridging group. tandfonline.comtandfonline.com The addition of Grignard reagents, such as phenylmagnesium bromide, to the ketone results in the formation of tertiary alcohols. tandfonline.comnih.gov This addition has been observed to be highly stereospecific. nih.gov
| Starting Materials | Reagents | Product | Reaction Type |
| 4-thianone, aldehyde, amine | - | N-alkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | Mannich condensation |
| 4-thianone | - | 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | Mannich reaction |
| Tetrahydrothiopyran-4-one, alkoxyalkylamines, paraformaldehyde | Acetous methanol | 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | Mannich cyclization |
| 3-thia-7-azabicyclo[3.3.1]nonan-9-one | - | 3-thia-7-azabicyclo[3.3.1]nonane | Wolff-Kishner reduction |
| 3-thia-7-azabicyclo[3.3.1]nonan-9-one | Phenylmagnesium bromide | 9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol | Grignard reaction |
Conformational Studies
The conformational analysis of 3-thia-7-azabicyclo[3.3.1]nonan-9-ones and their derivatives has been extensively studied using nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) and single-crystal X-ray diffraction. tandfonline.comnih.gov These studies have revealed that the bicyclic system can exist in different conformations, primarily chair-chair (CC) and chair-boat (CB). tandfonline.com
An X-ray diffraction analysis of 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one showed that in the solid state, it adopts a chair-boat conformation, with the sulfur atom located in the boat portion of the bicyclic ring. nih.gov However, after Wolff-Kishner reduction to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane, which was isolated as a hydroperchlorate salt, X-ray diffraction analysis confirmed a chair-chair conformation for this solid. nih.gov
In another study, a single-crystal X-ray diffraction analysis of 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one revealed a chair-boat conformation, where the nitrogen-containing ring is in a boat form and the sulfur-containing ring is in a chair form. tandfonline.comtandfonline.com The presence of bulky phenyl groups at C(6) and C(8) forces the piperidine ring into a boat conformation. tandfonline.com
The stereochemistry of the addition of Grignard reagents has also been elucidated through conformational studies. The addition of phenylmagnesium bromide to 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one yields a tertiary alcohol where the newly introduced phenyl group is equatorial with respect to the thiane (B73995) ring and axial with respect to the piperidine ring. nih.gov An X-ray analysis of the hydroperchlorate of this alcohol confirmed a chair-chair conformation in the solid state. nih.gov
In contrast, ¹H NMR spectroscopic studies on 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones and their decarbonylated derivatives in a deuterochloroform solution indicated a preference for the double chair conformation. researchgate.net However, for the secondary alcohols derived from these ketones, the epimeric isomers with an equatorial hydroxyl group relative to the piperidine ring also favor a double chair conformation. researchgate.net The other epimers adopt a predominant boat-chair conformation, which is stabilized by an intramolecular hydrogen bond between the nitrogen atom's lone pair of electrons and the hydroxyl proton. researchgate.net
| Compound | Method of Analysis | Conformation | Key Findings |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | X-ray diffraction | Chair-boat | The sulfur atom is in the boat portion of the bicyclic ring. nih.gov |
| 7-benzyl-3-thia-7-azabicyclo[3.3.1]nonane hydroperchlorate | X-ray diffraction | Chair-chair | The reduced form adopts a chair-chair conformation in the solid state. nih.gov |
| 2,2,4,4-tetramethyl-6,8-diphenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-one | X-ray diffraction | Chair-boat | The nitrogen-containing ring is in a boat form, and the sulfur-containing ring is in a chair form. tandfonline.comtandfonline.com |
| 7-benzyl-9-phenyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ol hydroperchlorate | X-ray diffraction | Chair-chair | The tertiary alcohol product exists in a chair-chair form in the solid state. nih.gov |
| 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | ¹H NMR spectroscopy | Double chair | In solution, these compounds predominantly exist in a double chair conformation. researchgate.net |
| Secondary alcohols of 7-alkoxyalkyl-3-thia-7-azabicyclo[3.3.1]nonan-9-ones | ¹H NMR spectroscopy | Double chair / Boat-chair | One epimer prefers a double chair conformation, while the other adopts a boat-chair conformation. researchgate.net |
Biological and Pharmacological Research Applications
Role as Pharmaceutical Intermediates and Scaffolds in Drug Discovery
The azabicyclo[3.3.1]nonane core is a key structural motif found in a variety of bioactive compounds and natural alkaloids. nih.govrsc.org This has established it as a significant building block, or intermediate, for the synthesis of more complex pharmaceutical agents. nih.govsmolecule.com Its rigid structure allows for the precise spatial orientation of functional groups, which is a critical factor in achieving high affinity and selectivity for biological targets.
The azabicyclo[3.3.1]nonane architecture is recognized as a crucial skeleton in the development of new therapeutic agents. rsc.org Researchers have utilized this scaffold to construct diversely functionalized molecules with a broad spectrum of biological activities. rsc.org For example, indole (B1671886) alkaloids that incorporate this bicyclic system have been investigated as potential anticancer, antimalarial, and anti-inflammatory drug candidates. rsc.org The versatility of the scaffold allows for systematic modifications, enabling chemists to explore structure-activity relationships (SAR) and optimize compounds for desired pharmacological properties. This has led to the synthesis of novel classes of compounds, such as chorismate mutase inhibitors, based on the azabicyclo[3.3.1]nonane system. rsc.org
In the process of drug discovery, a "lead compound" is a molecule that shows promising biological activity and serves as the starting point for chemical modifications to develop a clinical drug candidate. technologynetworks.com The azabicyclo[3.3.1]nonane framework has given rise to such lead compounds. A notable example is the derivative exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, which was identified as a novel lead compound for further drug development due to its significant activity at muscarinic receptors. acs.orgresearchgate.net This compound's efficacy, stemming from the incorporation of two distinct pharmacophores within the rigid scaffold, highlights the potential of the azabicyclo[3.3.1]nonane core in generating promising starting points for drug discovery programs. acs.orgresearchgate.net
Neuropharmacological Investigations
The structural characteristics of azabicyclo[3.3.1]nonane derivatives make them particularly well-suited for targeting receptors within the central nervous system (CNS). Their ability to interact with various neurotransmitter receptors has made them a subject of intense neuropharmacological research.
The azabicyclo[3.3.1]nonane pharmacophore is present in numerous naturally occurring alkaloids that function as potent nicotinic acetylcholine (B1216132) receptor (nAChR) antagonists. iucr.org Nicotinic receptors are ligand-gated ion channels crucial for fast neurotransmission, and they represent important targets for treating conditions like nicotine (B1678760) addiction and various neurological disorders. acs.org Structural studies of the α3β4 nAChR subtype, a key receptor in the autonomic nervous system and brain reward circuits, have been conducted with ligands containing the azabicyclo[3.3.1]nonane core. rcsb.org For instance, the structure of the human α3β4 nAChR has been resolved in a complex with AT-1001, a selective ligand built upon this scaffold, providing insights into the principles of agonist selectivity at this receptor. rcsb.org The development of subtype-selective nAChR ligands based on related diazabicyclo[3.3.1]nonane scaffolds further underscores the importance of this bicyclic system in modulating nicotinic receptor function. nih.gov
Muscarinic acetylcholine receptors (mAChRs) are G-protein-coupled receptors involved in a multitude of physiological functions in the CNS and periphery. nih.gov Derivatives of 1-azabicyclo[3.3.1]nonan-3-one have been shown to be effective muscarinic receptor antagonists. Pharmacological studies have documented that C(8) substituted 3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-enes bind efficiently to all five human muscarinic receptor subtypes (M1-M5). acs.orgnih.gov
One particular compound, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, demonstrated the highest affinity, with Ki values significantly lower than those of established muscarinic agonists like carbachol (B1668302) and arecoline. acs.org This indicates potent binding to the receptors. The compound also exhibited a degree of selectivity among the five receptor subtypes. acs.orgnih.gov
Table 1: Muscarinic Receptor Binding Affinities (Ki values) of a Lead Azabicyclo[3.3.1]nonane Derivative
| Receptor Subtype | Ki (nM) for exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene acs.org |
|---|---|
| hM1 | 22 |
| hM2 | 44 |
| hM3 | 55 |
| hM4 | 20 |
| hM5 | 11 |
Ki (inhibition constant) is a measure of binding affinity; a lower value indicates stronger binding.
The demonstrated ability of azabicyclo[3.3.1]nonane-based compounds to modulate both nicotinic and muscarinic acetylcholine receptors points to their potential utility in research on a variety of CNS disorders. The α4β2 nicotinic receptor subtype, a target for these scaffolds, is implicated in conditions such as Parkinson's disease, Alzheimer's disease, and nicotine addiction. sci-hub.se Similarly, selective antagonists for muscarinic receptors, particularly the M1 subtype, are being investigated for their therapeutic potential in neurological indications. nih.gov The development of ligands based on the this compound core that can selectively interact with these specific receptor subtypes is an active area of research aimed at understanding and potentially treating complex CNS pathologies.
Mixed Monoamine Neurotransmitter Reuptake Inhibition Studies
Derivatives of the 9-azabicyclo[3.3.1]nonane scaffold have been identified as mixed neurotransmitter reuptake inhibitors. google.comgoogle.com These compounds have demonstrated the ability to inhibit the reuptake of serotonin, noradrenaline, and dopamine (B1211576) in vitro. google.com This mechanism of action is significant as monoamine reuptake inhibitors are widely used in the treatment of depression and other neurological disorders. google.com The therapeutic potential of these derivatives lies in their ability to modulate the levels of multiple neurotransmitters in the synaptic cleft, which can offer a broader spectrum of efficacy. google.comgoogle.com Research in this area focuses on synthesizing and evaluating novel analogs to optimize their potency and selectivity for the different monoamine transporters. google.comgoogle.com
Anticancer and Antiproliferative Activity Research
The anticancer potential of this compound derivatives has been a significant area of investigation, with studies demonstrating their cytotoxic effects against various human cancer cell lines and exploring their mechanisms of action.
Derivatives of the this compound core structure have shown notable cytotoxic activity against human breast and liver cancer cell lines. For instance, in vitro assays have demonstrated that certain derivatives exhibit significant cytotoxicity against the human breast cancer cell line MCF7.
Similarly, studies on human liver cancer cell lines, such as HepG2, have revealed the potent antiproliferative effects of these compounds. scirp.orgscirp.org Specifically, 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone derivatives have been synthesized and evaluated for their in vitro anti-proliferative activity against HepG2 cells. scirp.org The half-maximal inhibitory concentration (IC50) values were determined using the MTT assay, which measures cellular metabolic activity as an indicator of cell viability. scirp.org It was observed that a derivative with a fluoro substitution at the para position of the phenyl ring displayed more potent antiproliferative activity against HepG2 cells compared to other synthesized hydrazones, with an IC50 value of 3.76 μg/mL. scirp.orgscirp.org The cytotoxic effect of these compounds was found to be influenced by the nature of the substituent on the aryl rings. scirp.org
| Compound Derivative | Cancer Cell Line | IC50 Value (μg/mL) |
|---|---|---|
| 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazone (Fluoro substituted) | HepG2 (Liver Cancer) | 3.76 |
The antitumor activity of this compound derivatives is attributed to several mechanisms, most notably the induction of apoptotic cell death and the activation of polyamine catabolism. scirp.orgscirp.orgnih.gov
Research has shown that these compounds can trigger apoptosis in cancer cells. scirp.orgscirp.org For example, the mechanism of the antitumor action of a particularly active fluoro-substituted thienoyl hydrazone derivative was investigated and found to inhibit HepG2 cancer cell proliferation by inducing apoptotic cell death. scirp.orgscirp.org This indicates that the compounds can activate the programmed cell death pathway, leading to the elimination of cancer cells.
Another significant mechanism involves the modulation of polyamine metabolism. nih.gov Polyamine catabolism is often suppressed in cancer cells, and its activation can lead to the production of cytotoxic substances that induce apoptosis. nih.govnih.gov Certain bispidine derivatives, which are 3,7-diazabicyclo[3.3.1]nonan-9-ones, have been shown to possess antiproliferative properties by accelerating polyamine catabolism. nih.gov These compounds were found to induce apoptosis more effectively in cancer cells (HepG2) than in normal fibroblasts. nih.govnih.gov The cytotoxic effect was significantly enhanced when polyamines were added to the cell culture media, further supporting the role of polyamine catabolism in their anticancer activity. nih.gov
Antimicrobial and Antifungal Activity Studies
Derivatives of this compound have been synthesized and evaluated for their efficacy against a range of bacterial and fungal pathogens, with some compounds demonstrating significant antimicrobial properties.
Numerous studies have screened this compound derivatives against various bacterial and fungal strains. For instance, N-hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their corresponding oximes have been tested against bacteria such as Vibrio cholerae, Salmonella typhi, Shigella flexneri, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, β-Heamolytic streptococcus, and Pseudomonas. asianpubs.org Their antifungal activity has been evaluated against fungi like Aspergillus flavus, Mucor, Microsporum gypseum, and Rhizopus. asianpubs.org
Similarly, 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones have demonstrated good activity against Mycobacterium tuberculosis H37Rv. nih.gov Certain halogen-substituted 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones have shown excellent inhibitory potency against both bacteria and fungi, with minimum inhibitory concentration (MIC) values ranging from 6.25 to 25.5 μg/mL. scirp.orgscirp.org Another study found that some 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones exhibited maximum inhibition potency at a low concentration of 6.25 μg/mL against Bacillus subtilis and Salmonella typhi. tandfonline.com
| Compound Derivative Class | Bacterial Strains | Fungal Strains | Noted Activity |
|---|---|---|---|
| N-hydroxy-2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-ones and their oximes | Vibrio cholerae, Salmonella typhi, Shigella flexneri, Escherichia coli, Staphylococcus aureus, Klebsiella pneumoniae, β-Heamolytic streptococcus, Pseudomonas | Aspergillus flavus, Mucor, Microsporum gypseum, Rhizopus | Inhibitory effects comparable to standard antibiotics. asianpubs.org |
| 2r,4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one N-isonicotinoylhydrazones | Mycobacterium tuberculosis H37Rv | Various fungi | Good activity against MTB and broad-spectrum antimicrobial effects for some derivatives. nih.gov |
| Halogen-substituted 2r, 4c-diaryl-3-azabicyclo[3.3.1]nonan-9-one-2'-thienoyl hydrazones | Various bacteria | Various fungi | Excellent inhibitory potency with MIC range of 6.25 - 25.5 μg/mL. scirp.orgscirp.org |
| 2,4-diaryl-3-azabicyclo[3.3.1]nonan-9-one 4′-phenylthiosemicarbazones | Bacillus subtilis, Salmonella typhi | Not specified | Maximum inhibition potency at 6.25 μg/mL. tandfonline.com |
Structure-activity relationship (SAR) studies have provided insights into the structural features that influence the antimicrobial and antifungal activities of this compound derivatives. A recurring finding is that the presence of electron-withdrawing groups on the aryl rings at the C-2 and C-4 positions enhances the biological activity. chemijournal.com
For example, the substitution of electron-withdrawing halogens such as chloro, fluoro, and bromo at the para positions of the phenyl rings has been shown to enhance both antibacterial and antifungal activities against tested organisms when compared to other derivatives. nih.gov This suggests that the electronic properties of the substituents on the bicyclic core play a crucial role in the interaction of these compounds with their microbial targets. The increased lipophilicity and altered electronic distribution conferred by these substituents may facilitate cell wall penetration and binding to essential enzymes or proteins within the microorganisms. chemijournal.com
Other Biological Activities Under Investigation
Beyond its core applications, the 1-azabicyclo[3.3.1]nonane scaffold is a subject of ongoing research for various other biological and pharmacological activities. Investigators are exploring its potential in diverse areas, from modulating cholinergic pathways to combating protozoal infections and developing novel bioconjugation techniques.
Anticholinergic and Antimuscarinic Effects
The 1-azabicyclo[3.3.1]nonane framework has been identified as a promising scaffold for the development of muscarinic receptor antagonists. Muscarinic receptors are a class of G protein-coupled receptors involved in the parasympathetic nervous system, and their antagonists can have significant therapeutic applications.
Research has focused on derivatives of the core structure, particularly C(8) substituted 1-azabicyclo[3.3.1]non-3-enes and 1-azabicyclo[3.3.1]nonan-4-ones. acs.orgnih.gov Pharmacological studies have shown that these compounds can efficiently bind to all five human muscarinic receptor subtypes (M1-M5) and function as antagonists. acs.orgnih.gov
One notable derivative, exo-8-benzyloxymethyl-3-ethoxycarbonyl-4-hydroxy-1-azabicyclo[3.3.1]non-3-ene, demonstrated particularly high affinity for all five muscarinic receptors. acs.orgnih.gov Its binding affinity (Ki) values were significantly lower than those of established muscarinic agonists like carbachol and arecoline, indicating a potent antagonistic effect. nih.gov Further modifications to the C(3) and C(4) positions of this lead compound yielded derivatives with high affinity for the M1-M5 receptors, with some showing selectivity for the M2 subtype. nih.gov This line of research highlights the potential of the 1-azabicyclo[3.3.1]nonane skeleton as a foundational structure for novel muscarinic receptor ligands. acs.orgnih.gov Interestingly, other derivatives of 9-azabicyclo[3.3.1]nonane have been investigated as selective agonists for the M1 and/or M4 muscarinic receptors, demonstrating the diverse pharmacological possibilities of this versatile scaffold.
Table 1: Muscarinic Receptor Binding Affinity of a 1-Azabicyclo[3.3.1]non-3-ene Derivative
Antiprotozoal Activity and Interference with Metabolic Processes
The broader class of azabicyclo-nonanes has emerged as a scaffold of interest in the search for new treatments for protozoal diseases like malaria and Human African Trypanosomiasis (sleeping sickness). mdpi.comelsevierpure.com Research has demonstrated that various (dialkylamino)azabicyclo-nonanes and their derivatives possess in vitro activity against pathogens such as Plasmodium falciparum (the deadliest malaria parasite) and Trypanosoma brucei rhodesiense (a causative agent of sleeping sickness). elsevierpure.comnih.gov
Studies have primarily focused on the azabicyclo[3.2.2]nonane isomer. mdpi.comnih.gov Derivatives of this scaffold, when combined with other pharmacophores like pyrimidine (B1678525) or tetrazole, have shown antiplasmodial and antitrypanosomal activity, in some cases in the submicromolar range. mdpi.comnih.gov For instance, certain hybrids of 3-azabicyclo[3.2.2]nonane with 2-aminopyrimidine (B69317) were active against P. falciparum with high selectivity. elsevierpure.com While the specific molecular targets within the protozoa are not yet fully understood, the consistent activity suggests that the azabicyclo-nonane framework is a viable starting point for the development of novel antiprotozoal agents. nih.gov
Although direct studies on the antiprotozoal properties of this compound itself are limited in the current literature, the proven efficacy of related isomers suggests that this structural motif warrants investigation in the context of antiparasitic drug discovery.
Role in Protein Modification and Bioconjugation
A significant and modern application of a this compound derivative is in the field of chemical biology, specifically in protein modification and bioconjugation. The N-oxyl radical derivative, 9-azabicyclo[3.3.1]nonan-3-one-N-oxyl, commonly known as keto-ABNO, has been developed as a powerful reagent for the selective modification of proteins.
Keto-ABNO facilitates a transition metal-free, tryptophan-selective bioconjugation. This method is highly valued because tryptophan is one of the least abundant amino acids, allowing for the creation of more homogeneous protein conjugates. The reaction proceeds through the nucleophilic attack of the tryptophan's indole ring on an oxoammonium species generated from keto-ABNO. This forms a stable carbon-oxygen bond at the C3-position of the indole side chain.
This technique has been successfully applied to a variety of model proteins, including lysozyme, myoglobin, and antibodies. The reaction is advantageous as it proceeds under mild, mildly acidic aqueous conditions and does not require toxic heavy metals, making it compatible with sensitive biological molecules. This method provides a rapid and efficient way to attach functional molecules, such as fluorescent dyes or biotin (B1667282) tags, to specific sites on proteins, thereby enabling the study of protein function and the development of protein-based therapeutics.
Table 2: Chemical Compounds Mentioned
Advanced Spectroscopic and Crystallographic Techniques
High-Resolution NMR Spectroscopy for Detailed Structural and Conformational Elucidation
High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the detailed structural and conformational analysis of 1-Azabicyclo[3.3.1]nonan-3-one in solution. Both ¹H and ¹³C NMR spectroscopy provide critical information about the chemical environment of each nucleus, allowing for the elucidation of the compound's connectivity and stereochemistry.
In the bicyclo[3.3.1]nonane ring system, the molecule can exist in several conformations, most notably the chair-chair, chair-boat, and boat-boat forms. The preferred conformation is determined by analyzing the coupling constants (J-values) between adjacent protons in the ¹H NMR spectrum. For instance, the magnitude of the vicinal coupling constants can help determine the dihedral angles between protons, which is indicative of the ring's conformation.
| Nucleus | Typical Chemical Shift Range (ppm) | Information Provided |
| ¹H | 1.0 - 4.0 | Connectivity, stereochemistry, conformation (via coupling constants) |
| ¹³C | 20 - 70 (aliphatic), >200 (carbonyl) | Carbon skeleton, presence of functional groups |
Single-Crystal X-ray Diffraction for Absolute Configuration and Solid-State Structure Determination
Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate bond lengths, bond angles, and torsional angles, offering an unambiguous depiction of the molecular conformation and configuration.
For derivatives of this compound, X-ray crystallography has been instrumental in confirming the solid-state conformation. For example, the crystal structure of (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one revealed that both the piperidinone and piperidine (B6355638) rings adopt a chair conformation researchgate.net. This technique is also crucial for determining the absolute configuration of chiral derivatives, which is essential for understanding their biological activity. The Flack parameter, obtained from the diffraction data of a crystal of a single enantiomer, can be used to unambiguously assign the absolute stereochemistry nih.gov.
The solid-state structure provides a static picture of the molecule, which complements the dynamic conformational information obtained from NMR spectroscopy in solution. Studies on various 3-azabicyclo[3.3.1]nonan-9-one derivatives have consistently shown the bicyclic system adopting a twin-chair conformation in the solid state researchgate.net.
Below is a table summarizing crystallographic data for a derivative of the target compound.
| Compound | Crystal System | Space Group | Key Conformational Feature |
| (1S,5R)-9-Phenyl-9-azabicyclo[3.3.1]nonan-3-one researchgate.net | Orthorhombic | P2₁2₁2₁ | Both piperidinone and piperidine rings are in a chair conformation. |
Spectroscopic Analysis of Chiral Derivatives for Stereoisomeric Purity
For chiral derivatives of this compound, determining the stereoisomeric purity, or enantiomeric excess (ee), is of utmost importance, particularly in pharmaceutical applications. Several spectroscopic techniques are employed for this purpose.
NMR Spectroscopy with Chiral Auxiliaries : Enantiomers are indistinguishable in a standard NMR spectrum. However, their diastereomeric derivatives, formed by reaction with a chiral derivatizing agent (e.g., Mosher's acid), will have distinct NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals wikipedia.org. Alternatively, chiral solvating agents or chiral shift reagents can be added to the NMR sample to induce chemical shift differences between the enantiomers, enabling the determination of their ratio researchgate.netresearchgate.nettcichemicals.com.
Chiroptical Spectroscopy : Techniques such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are powerful for determining the absolute configuration and assessing the enantiomeric purity of chiral molecules.
Electronic Circular Dichroism (ECD) : This technique measures the differential absorption of left and right circularly polarized light by a chiral molecule in the UV-Vis region. The resulting spectrum is highly sensitive to the molecule's absolute configuration. By comparing the experimental ECD spectrum to that predicted by quantum chemical calculations, the absolute stereochemistry can be determined acs.orgresearchgate.net. This method has been successfully applied to bicyclo[3.3.1]nonane diones acs.org.
Vibrational Circular Dichroism (VCD) : VCD measures the differential absorption of left and right circularly polarized infrared light. Similar to ECD, VCD spectra are unique for each enantiomer and can be used to determine the absolute configuration by comparison with theoretical calculations mdpi.comnih.govrsc.org. VCD offers the advantage of having more spectral bands than ECD, often providing a more detailed stereochemical fingerprint of the molecule.
These spectroscopic methods provide essential tools for the quality control and characterization of enantiomerically enriched derivatives of this compound.
Computational and Theoretical Chemistry Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are pivotal in understanding the electronic characteristics of 1-Azabicyclo[3.3.1]nonan-3-one. By solving the Schrödinger equation for the molecule, researchers can determine its molecular orbital energies, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability.
Studies on analogous 3-azabicyclo[3.3.1]nonan-9-one derivatives have demonstrated the utility of DFT calculations in characterizing their electronic properties. For instance, the HOMO and LUMO energy levels can be used to calculate various global chemical reactivity descriptors. These descriptors, including electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), provide a quantitative measure of the molecule's susceptibility to chemical reactions. A smaller HOMO-LUMO gap generally signifies higher reactivity.
The distribution of electron density, often visualized through molecular electrostatic potential (MEP) maps, reveals the electron-rich and electron-deficient regions of the molecule. In this compound, the nitrogen atom and the carbonyl oxygen are expected to be nucleophilic centers (negative potential), while the carbonyl carbon and adjacent hydrogens would be electrophilic centers (positive potential). This information is crucial for predicting the sites of electrophilic and nucleophilic attack.
Table 1: Representative Global Reactivity Descriptors Calculated from HOMO-LUMO Energies
| Descriptor | Formula | Significance |
| Ionization Potential (I) | I ≈ -EHOMO | Energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | Energy released upon gaining an electron. |
| Electronegativity (χ) | χ = (I + A) / 2 | Tendency to attract electrons. |
| Chemical Hardness (η) | η = (I - A) / 2 | Resistance to change in electron configuration. |
| Electrophilicity Index (ω) | ω = χ2 / (2η) | Propensity to accept electrons. |
This table presents the theoretical framework for calculating reactivity descriptors. Actual values for this compound would require specific DFT calculations.
Molecular Dynamics Simulations for Conformational Landscape Exploration
For the related bicyclo[3.3.1]nonane system, the primary conformations are the twin-chair, boat-chair, and twin-boat forms. Computational studies on similar structures, such as 1-azabicyclo[3.3.1]nonan-2-one, have indicated a preference for a boat-chair conformation. This preference arises from the minimization of steric strain and other non-bonded interactions within the molecule.
MD simulations can map the potential energy surface of this compound, identifying the low-energy conformers and the energy barriers for interconversion between them. This information is critical for understanding how the molecule might bind to a biological target, as the bioactive conformation may not be the lowest energy state in solution.
Table 2: Possible Conformations of the this compound Ring System
| Conformation | Description | Expected Relative Stability |
| Twin-Chair | Both six-membered rings adopt a chair conformation. | Often the most stable for unsubstituted bicyclo[3.3.1]nonanes. |
| Boat-Chair | One ring is in a boat conformation and the other in a chair. | Can be favored to alleviate steric clashes, as seen in related structures. |
| Twin-Boat | Both six-membered rings are in a boat conformation. | Generally the least stable due to significant steric hindrance. |
Computational Studies on Diastereoselectivity and Reaction Pathways
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions and predicting their stereochemical outcomes. For this compound, a key reaction is the reduction of the ketone at the C3 position, which can lead to two diastereomeric alcohols.
Theoretical calculations can model the reaction pathway for such transformations. By locating the transition state structures and calculating their energies, researchers can predict the activation energy for each possible pathway. The pathway with the lower activation energy will be kinetically favored, thus determining the major product. For example, in the reduction of a 9-azabicyclo[3.3.1]nonan-3-one derivative, specific catalysts are used to achieve high selectivity for the endo-alcohol. Computational studies can help explain this selectivity by modeling the interaction of the reactant and the catalyst.
Furthermore, computational investigations into the reaction mechanisms of related azabicyclo[3.3.1]nonane systems have provided detailed insights into complex chemical processes, such as amide bond cleavage. These studies map out the entire reaction coordinate, identifying intermediates and transition states, which is often challenging to achieve through experimental methods alone.
Structure-Activity Relationship (SAR) Modeling Based on Computational Descriptors
Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) modeling are computational techniques used in drug discovery to correlate the chemical structure of a series of compounds with their biological activity. While specific SAR studies on this compound are not extensively documented, the principles of SAR are applicable to this class of compounds.
In a typical SAR study, a library of derivatives of the parent molecule is synthesized, and their biological activities are measured. Computational descriptors are then calculated for each molecule. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). Statistical methods are then employed to build a mathematical model that relates these descriptors to the observed activity.
For derivatives of this compound, SAR models could be used to predict the biological activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts. For instance, studies on related 3-azabicyclo[3.3.1]nonanes have explored their diverse biological activities, providing a basis for future SAR investigations.
Table 3: Common Computational Descriptors Used in SAR/QSAR Modeling
| Descriptor Class | Examples | Information Provided |
| Electronic | Partial atomic charges, Dipole moment, HOMO/LUMO energies | Distribution of electrons and reactivity. |
| Steric | Molecular weight, Molecular volume, Surface area, Ovality | Size and shape of the molecule. |
| Topological | Connectivity indices, Wiener index | Atomic arrangement and branching. |
| Hydrophobic | LogP (octanol-water partition coefficient) | Lipophilicity of the molecule. |
Future Research Directions and Challenges
Development of Novel and Green Synthetic Methodologies for 1-Azabicyclo[3.3.1]nonan-3-one and its Derivatives
The development of efficient and environmentally benign synthetic routes to this compound and its analogs is a primary area of focus. Traditional methods often involve multi-step sequences with harsh reagents and generate significant waste. jocpr.com Future research will prioritize the development of novel synthetic strategies that align with the principles of green chemistry. rsc.org
Key areas for advancement include:
One-Pot Reactions: Designing tandem or domino reactions that allow for the construction of the bicyclic core in a single step from readily available starting materials will significantly improve efficiency. rsc.orgeuropeanreview.org
Catalytic Methods: The exploration of novel catalysts, including metal-based and organocatalysts, can lead to milder reaction conditions, higher yields, and improved stereoselectivity. mdpi.com Ruthenium complexes, for instance, have shown promise in the reduction of 9-azabicyclo[3.3.1]nonan-3-one derivatives. google.com
Microwave and Ultrasound-Assisted Synthesis: These non-conventional energy sources can accelerate reaction rates, improve yields, and reduce the need for harsh solvents. nih.govrasayanjournal.co.in
| Synthetic Approach | Advantages | Key Research Focus |
| One-Pot Reactions | Increased efficiency, reduced waste, shorter reaction times. europeanreview.org | Design of novel tandem and domino reaction sequences. rsc.org |
| Catalytic Methods | Milder conditions, higher yields, improved stereoselectivity. mdpi.com | Exploration of new metal-based and organocatalysts. |
| Green Chemistry | Reduced environmental impact, safer processes. rsc.org | Use of alternative solvents, microwave and ultrasound assistance. nih.govresearchgate.net |
Exploration of Undiscovered Biological Activities and Therapeutic Potentials of Azabicyclo[3.3.1]nonane Scaffolds
The 1-azabicyclo[3.3.1]nonane framework is present in a variety of natural products and synthetic compounds with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. rsc.orgchemijournal.comscirp.org However, a vast area of its pharmacological potential remains unexplored.
Future research should focus on:
Screening against Diverse Targets: Systematic screening of 1-azabicyclo[3.3.1]nonane-based compound libraries against a broad range of biological targets will be crucial for identifying new therapeutic applications.
Investigation of Novel Pharmacophores: The azabicyclo[3.3.1]nonane core can be functionalized in numerous ways to create novel pharmacophores with unique biological activities. chemijournal.comscirp.org
Natural Product Analogs: The synthesis of analogs of naturally occurring bioactive compounds containing the azabicyclo[3.3.1]nonane scaffold can lead to the discovery of more potent and selective therapeutic agents. mdpi.com
Elucidation of Complex Biological Mechanisms of Action for Related Bioactive Compounds
While numerous bioactive compounds containing the 1-azabicyclo[3.3.1]nonane scaffold have been identified, their precise mechanisms of action are often not fully understood. researchgate.net A deeper understanding of how these molecules interact with their biological targets is essential for rational drug design and development.
Key research directions include:
Target Identification and Validation: Utilizing techniques such as chemical proteomics and genetic screening to identify the specific cellular targets of bioactive 1-azabicyclo[3.3.1]nonane derivatives.
Structural Biology: Determining the three-dimensional structures of these compounds in complex with their protein targets through X-ray crystallography or cryo-electron microscopy to reveal the molecular basis of their activity.
Computational Modeling: Employing molecular docking and dynamics simulations to predict binding modes and guide the design of more potent and selective inhibitors.
Design and Synthesis of Highly Selective and Potent this compound Derivatives
A significant challenge in drug development is achieving high selectivity for the desired biological target to minimize off-target effects and associated toxicity. The rigid conformational nature of the 1-azabicyclo[3.3.1]nonane scaffold makes it an excellent platform for the design of highly selective ligands. nih.gov
Future efforts will be directed towards:
Structure-Activity Relationship (SAR) Studies: Systematic modification of the this compound core and its substituents to understand the key structural features required for potent and selective biological activity. scirp.orgresearchgate.net
Enantioselective Synthesis: Developing methods for the stereoselective synthesis of chiral 1-azabicyclo[3.3.1]nonane derivatives, as different enantiomers often exhibit distinct biological activities. rsc.orgresearchgate.net
Fragment-Based Drug Design: Utilizing fragment-based screening to identify small molecular fragments that bind to the target of interest, which can then be elaborated into more potent ligands based on the 1-azabicyclo[3.3.1]nonane scaffold.
Addressing Synthetic Challenges for Scalable Production of Key Intermediates
The translation of promising laboratory-scale syntheses into large-scale industrial production often presents significant challenges. For this compound and its derivatives to be viable as therapeutic agents, efficient and cost-effective scalable synthetic routes are necessary.
Key challenges and future research directions include:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-azabicyclo[3.3.1]nonan-3-one and its derivatives?
- Methodological Answer : The compound can be synthesized via nucleophilic addition to bicyclic ketones. For example, cycloocta-2,7-dienone reacts with amines or phosphines to form 9-aza or 9-phosphabicyclo[3.3.1]nonan-3-one derivatives (analogous to thia derivatives synthesized via sodium sulfide treatment) . For N-benzyl derivatives, n-butyllithium-mediated aldol reactions with benzaldehyde are effective, yielding racemic products after crystallization from heptane/dichloromethane .
Q. How can X-ray crystallography validate the structural conformation of this compound derivatives?
- Methodological Answer : Synchrotron radiation (e.g., NECAT 24ID-C beamline) provides high-resolution data for monoclinic crystals (space group P2₁/c). Hydrogen bonding between carbonyl oxygen and hydroxyl groups in enantiomers confirms intermolecular interactions. Software like SHELXL refines atomic coordinates and thermal displacement parameters .
Q. What NMR techniques are critical for conformational analysis of bicyclic analogs?
- Methodological Answer : NMR compares chemical shifts of 9-thia, 9-aza, and carbocyclic analogs to assess conformational similarity. For example, C3 and C7 carbons exhibit distinct shifts due to ring strain and heteroatom electronegativity . NMR identifies diastereotopic protons in N-benzyl derivatives, with coupling constants confirming chair-boat conformations .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields for bicyclic ketone derivatives?
- Methodological Answer : Failed reactions (e.g., unrecovered cycloocta-2,7-dienone with HS) may require alternative reagents (e.g., NaS in aqueous ethanol) or optimized stoichiometry. Kinetic vs. thermodynamic control in aldol reactions can explain racemic vs. enantiopure outcomes, necessitating chiral auxiliaries or catalysts .
Q. What strategies enhance stereochemical control in N-substituted derivatives?
- Methodological Answer : Enantioselective syntheses remain challenging. Asymmetric aldol reactions using chiral lithium amide bases (e.g., derived from (-)-sparteine) or enzymatic resolution of racemic mixtures can improve stereoselectivity. For N-Boc derivatives, tert-butoxycarbonyl protection stabilizes intermediates during functionalization .
Q. How do computational methods complement experimental data in structural refinement?
- Methodological Answer : Density Functional Theory (DFT) optimizes hydrogen-bonding geometries (e.g., O–H···O interactions) observed in crystallography. SHELX software integrates experimental data with geometric restraints to resolve disorder in low-resolution datasets .
Q. What pharmacological applications justify the synthesis of this compound derivatives?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
